molecular formula C8H5Cl2IO2 B2393964 Methyl 2,4-dichloro-5-iodobenzoate CAS No. 959766-41-7

Methyl 2,4-dichloro-5-iodobenzoate

Cat. No. B2393964
Key on ui cas rn: 959766-41-7
M. Wt: 330.93
InChI Key: FCTJEFAOFNUNMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08362236B2

Procedure details

Sodium iodate (4.4 g) and iodine (11.1 g) were added to 90% sulfuric acid (330 ml) and stirred at room temperature for 8 hours. Commercially available 2,4-dichlorobenzoic acid (21 g) was added and stirred at the same temperature for 24 hours. The reaction solution was poured onto ice water (3 l), and the precipitated solid material was separated by filtration. The solid material was then washed with water, and dried under reduced pressure. 2,4-Dichloro-5-iodobenzoic acid (16.8 g) was obtained by recrystallization (acetic acid-water). 2,4-Dichloro-5-iodobenzoic acid (2 g) was dissolved in dichloromethane (20 ml) and methanol (20 ml), and trimethylsilyldiazomethane (2 M; n-hexane solution) was added dropwise thereto until the solution became yellow. After a small amount of acetic acid was added, the mixture was concentrated under reduced pressure. The resulting residue was recrystallized from n-hexane to yield the title compound 2,4-dichloro-5-iodobenzoic acid methyl ester (2 g) as a white solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([Cl:11])[C:8]([I:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH3:13][Si](C=[N+]=[N-])(C)C.C(O)(=O)C>ClCCl.CO>[CH3:13][O:5][C:4](=[O:6])[C:3]1[CH:7]=[C:8]([I:12])[C:9]([Cl:11])=[CH:10][C:2]=1[Cl:1]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C(=C1)Cl)I
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was recrystallized from n-hexane

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=C(C(=C1)I)Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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